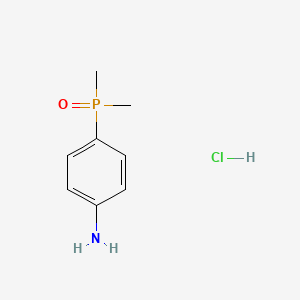
(4-Aminophenyl)dimethylphosphine oxide hydrochloride
Overview
Description
The compound (4-Aminophenyl)dimethylphosphine oxide hydrochloride is a derivative of phosphine oxide with an amino group attached to the phenyl ring. This structure is related to the family of phosphine oxides that have been studied for their coordination chemistry, particularly with palladium(II) . The presence of the amino group allows for potential coordination through nitrogen, which can be significant in forming complexes with metals.
Synthesis Analysis
The synthesis of related phosphine oxide compounds involves the reaction of palladium(II) chloride with ligands in dry ethanol to form palladium(II) chloro complexes . Although the exact synthesis of (4-Aminophenyl)dimethylphosphine oxide hydrochloride is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed, possibly involving the chlorination of the corresponding phosphine to introduce the hydrochloride aspect.
Molecular Structure Analysis
The molecular structure of related compounds, such as the trans-bis[2-(dimethylphosphinoylmethoxy-1,1-dimethylethylamine)]palladium(II) dichloride, has been determined using single-crystal X-ray diffraction data . These compounds crystallize in the monoclinic crystal system and feature a square-planar coordination sphere around palladium. The coordination involves nitrogen atoms from aminoalkyldimethylphosphine ligands and chloride atoms in a trans-arrangement. The molecular structure of (4-Aminophenyl)dimethylphosphine oxide hydrochloride would likely exhibit similar coordination properties due to the presence of the amino group.
Chemical Reactions Analysis
The chemical reactivity of phosphine oxides typically involves their ability to coordinate with metal centers. In the case of the compounds studied, coordination with palladium(II) leads to the formation of chloro complexes . The amino group in (4-Aminophenyl)dimethylphosphine oxide hydrochloride would be expected to participate in coordination reactions, potentially forming complexes with various metals, which could be of interest in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine oxides are influenced by their molecular structure. For instance, the crystal packing of [4-(N,N-dimethylamino)phenyl]diphenylphosphine oxide shows one-dimensional chains extended into a sheet structure by peripheral inter-chain associations . This suggests that (4-Aminophenyl)dimethylphosphine oxide hydrochloride could also exhibit interesting solid-state properties due to its potential for hydrogen bonding and intermolecular interactions. The exact physical properties such as melting point, solubility, and stability would require empirical determination.
Scientific Research Applications
Synthesis of Bulky and Chiral Ligands
(Reinhardt et al., 2021) discussed the use of dimenthylphosphine P-oxide as a platform chemical for generating bulky and chiral ligands. These ligands are crucial for coordination chemistry and catalysis, demonstrating the compound's role in enhancing the efficiency and selectivity of chemical reactions.
Development of Novel Polyimides
Research by Myung, Ahn, & Yoon (2004) and Jeong, Kim, & Yoon (2001) focused on the synthesis and characterization of polyimides using monomers related to (4-Aminophenyl)dimethylphosphine oxide. These materials exhibit high thermal stability and unique electronic properties, making them suitable for advanced applications in electronics and optics.
Enhancement of Flame Retardance in Polymers
Li-sheng Wang, Xin-Lan Wang, & Gui-Lin Yan (2000) explored the incorporation of phosphine oxide derivatives into polymers to improve flame retardance. Their work, detailed here, demonstrates the potential of such compounds in creating safer materials for various applications.
Application in Stereolithographic 3D Printing
The study by Wang, Goyanes, Gaisford, & Basit (2016) revealed the use of phosphine oxide derivatives in stereolithography (SLA) for 3D printing drug-loaded tablets with modified-release characteristics. This application signifies the versatility of (4-Aminophenyl)dimethylphosphine oxide derivatives in pharmaceuticals, particularly in creating tailored drug delivery systems.
Synthesis of High-Refractive-Index Materials
Kim, Ku, Goh, Yeo, Ko, & You (2018) highlighted the synthesis of polymers containing phosphine oxide, aiming for materials with a high refractive index and low birefringence. Their work, found here, contributes to the development of optical materials with potential applications in photonics and advanced optical devices.
properties
IUPAC Name |
4-dimethylphosphorylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOSYPEIKFMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619664 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)dimethylphosphine oxide hydrochloride | |
CAS RN |
479353-60-1 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





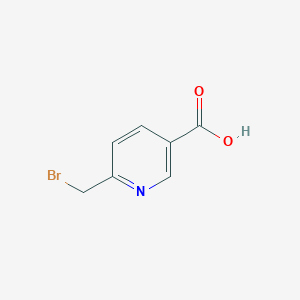

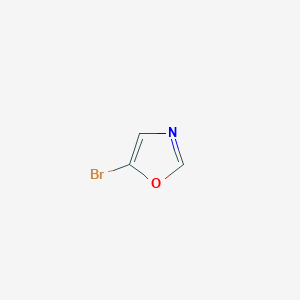
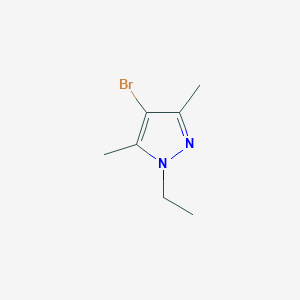

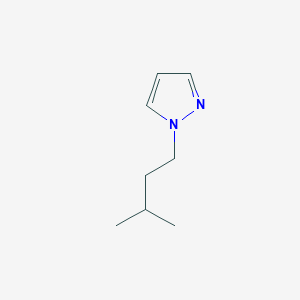




![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)